1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-4-27-18-8-6-5-7-17(18)21-11-13-22(14-12-21)28(23,24)16-9-10-19(25-2)20(15-16)26-3/h5-10,15H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLXXQIIZNUYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the 3,4-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Ethoxyphenyl Group: The final step involves the reaction of the intermediate compound with 2-ethoxyphenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine (D 16 120)
- Structural Differences : Replaces the 3,4-dimethoxyphenyl sulfonyl group with a 3-cyclohexylpropionyl moiety.
- Biological Activity: Exhibits potent non-opioid antinociceptive effects with a high therapeutic index, attributed to its acyl group’s steric bulk and lipophilicity .
- Key Contrast : The sulfonyl group in the target compound may enhance σR affinity (common in 3,4-dimethoxy analogs like SA4503), whereas D 16 120’s acyl group favors analgesia via distinct pathways .
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
- Structural Differences : Sulfonyl-linked aryl group has 2,5-dimethoxy substitution (vs. 3,4-dimethoxy), and the second aryl group is 2,3-dimethylphenyl (vs. 2-ethoxyphenyl).
- Implications: Substitution Pattern: 3,4-Dimethoxy groups in the target compound are associated with stronger σR binding (e.g., SA4503’s σ1R agonism ).
1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine
- Structural Differences : Replaces 2-ethoxyphenyl with a thiophene-2-carbonyl group and uses a 4-methoxybenzenesulfonyl substituent.
- Pharmacokinetics : The thiophene heterocycle may improve metabolic stability but reduce solubility compared to the ethoxyphenyl group .
- Receptor Selectivity : Thiophene’s planar structure could favor interactions with aromatic-rich binding pockets (e.g., serotonin transporters) over σRs .
SA4503 (1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine)
- Structural Differences : Lacks a sulfonyl group but shares the 3,4-dimethoxyphenyl motif via an ethyl linker.
- Biological Relevance :
- Thermal Stability : SA4503 dihydrochloride has a melting point of 250–252°C, suggesting the target compound’s sulfonyl group may further increase crystallinity .
Biological Activity
1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 320.40 g/mol. Its structure features a piperazine core substituted with both a dimethoxyphenyl sulfonyl group and an ethoxyphenyl moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication in vitro.
- Neuroprotective Effects : The compound may have implications in neurodegenerative disease models.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several potential pathways include:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in cancer progression or viral replication.
- Modulation of Cell Signaling Pathways : It could influence pathways related to apoptosis and cell proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 10 to 30 µM, suggesting a dose-dependent response.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HCT-116 | 15 |
Antiviral Activity
In another investigation, derivatives of the compound were tested against HIV and showed promising antiviral activity. The most effective derivative inhibited viral replication at concentrations as low as 0.5 µM.
| Derivative ID | EC50 (µM) |
|---|---|
| Derivative A | 0.5 |
| Derivative B | 1.0 |
Neuroprotective Effects
Research involving animal models of neurodegeneration demonstrated that administration of the compound led to improved cognitive function and reduced neuronal loss, indicating potential for treating conditions like Alzheimer's disease.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. The compound is classified as an irritant, necessitating careful handling in laboratory settings. Further toxicological studies are required to establish safety profiles for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for 1-((3,4-Dimethoxyphenyl)sulfonyl)-4-(2-ethoxyphenyl)piperazine, and how can purity be validated?
- Methodological Answer: Synthesis typically involves sulfonylation of the piperazine core using 3,4-dimethoxyphenylsulfonyl chloride under inert conditions, followed by coupling with 2-ethoxyphenyl derivatives. Multi-step purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended to achieve >95% purity. Validate purity using HPLC with UV detection at 230–260 nm (common for aromatic sulfonamides) or capillary electrophoresis (CE) with internal standards like p-tolylpiperazine .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:
- ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm for dimethoxy/ethoxy phenyl groups) and piperazine protons (δ 2.5–3.5 ppm).
- ¹³C NMR resolves sulfonyl (C-SO₂) and ether (C-O) carbons.
- IR Spectroscopy confirms sulfonyl (1150–1350 cm⁻¹) and ether (1200–1250 cm⁻¹) functional groups.
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C₂₀H₂₅N₂O₅S: 429.14 g/mol) .
Advanced Research Questions
Q. How does the compound’s stereoelectronic configuration influence its interaction with serotonin receptors (e.g., 5-HT₁A)?
- Methodological Answer: The 3,4-dimethoxy and 2-ethoxy substituents likely enhance π-π stacking and hydrogen bonding with receptor pockets. Conformational analysis via X-ray crystallography or computational modeling (e.g., DFT) can assess coplanarity between the aryl rings and piperazine nitrogen, which modulates agonist/antagonist activity. Compare binding affinities using radioligand displacement assays (e.g., against [³H]-8-OH-DPAT for 5-HT₁A) .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer:
- Formulation: Use cyclodextrin inclusion complexes or PEG-based solvents to enhance aqueous solubility.
- Structural Modification: Introduce polar groups (e.g., hydroxyl) on the ethoxyphenyl ring without disrupting pharmacophore integrity. Monitor solubility via nephelometry and validate in PBS (pH 7.4) .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data?
- Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Perform:
- Microsomal Stability Assays: Identify cytochrome P450-mediated degradation using liver microsomes.
- Plasma Protein Binding Studies: Use equilibrium dialysis to assess unbound fraction.
- Pharmacokinetic Modeling: Adjust dosing regimens based on in vitro-in vivo extrapolation (IVIVE) .
Q. What computational methods predict the compound’s binding modes with novel targets (e.g., σ receptors)?
- Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with homology-modeled receptors. Key parameters:
- Docking Score: Prioritize poses with lowest binding energy.
- Hydrogen Bond Analysis: Identify critical residues (e.g., Asp126 in σ-1 receptors).
Validate predictions with site-directed mutagenesis .
Q. How can substituents be optimized to improve selectivity across receptor subtypes?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:
- Varying Alkoxy Chains: Replace ethoxy with propoxy or isopropoxy.
- Halogen Substitutions: Introduce fluorine or chlorine on the phenyl rings.
Test selectivity via receptor panels (e.g., 5-HT₁A vs. 5-HT₂A) and analyze using selectivity indices (IC₅₀ ratios) .
Notes
- Contradiction Handling: If SAR data conflicts with computational predictions, validate using mutational studies or cryo-EM to resolve ambiguities .
- Advanced Synthesis: For isotopic labeling (e.g., ¹⁴C), use Suzuki-Miyaura coupling with labeled aryl boronic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
